molecular formula C8H18Cl2N2 B2429721 1-Cyclopropyl-3-methylpiperazine dihydrochloride CAS No. 1909308-85-5

1-Cyclopropyl-3-methylpiperazine dihydrochloride

Cat. No.: B2429721
CAS No.: 1909308-85-5
M. Wt: 213.15
InChI Key: AZRSZBXIBDTSOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Cyclopropyl-3-methylpiperazine dihydrochloride is a chemical compound with the molecular formula C8H16N2.2ClH.H2O. It is a piperazine derivative, which is a class of compounds known for their wide range of biological and pharmaceutical activities .

Preparation Methods

The synthesis of 1-Cyclopropyl-3-methylpiperazine dihydrochloride can be achieved through various methods. One common synthetic route involves the cyclization of 1,2-diamine derivatives with sulfonium salts. This method typically involves the use of diphenylvinylsulfonium triflate in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) . Industrial production methods may vary, but they generally involve similar cyclization reactions under controlled conditions to ensure high purity and yield.

Chemical Reactions Analysis

1-Cyclopropyl-3-methylpiperazine dihydrochloride undergoes various types of chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield piperazine N-oxides, while substitution reactions can introduce various functional groups onto the piperazine ring.

Scientific Research Applications

1-Cyclopropyl-3-methylpiperazine dihydrochloride has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex piperazine derivatives.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Piperazine derivatives are often explored for their potential use in pharmaceuticals, and this compound is no exception.

    Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Cyclopropyl-3-methylpiperazine dihydrochloride involves its interaction with various molecular targets and pathways. As a piperazine derivative, it may interact with neurotransmitter receptors, enzymes, or other proteins, leading to its observed biological effects. The specific molecular targets and pathways can vary depending on the context of its use, such as its potential antimicrobial or anticancer activities .

Comparison with Similar Compounds

1-Cyclopropyl-3-methylpiperazine dihydrochloride can be compared with other piperazine derivatives, such as:

Properties

IUPAC Name

1-cyclopropyl-3-methylpiperazine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2.2ClH/c1-7-6-10(5-4-9-7)8-2-3-8;;/h7-9H,2-6H2,1H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZRSZBXIBDTSOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1)C2CC2.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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